molecular formula C8H15ClS B15256115 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane

1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane

Cat. No.: B15256115
M. Wt: 178.72 g/mol
InChI Key: VZYZXKRMRAXDCE-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane is a cyclobutane derivative featuring two distinct functional groups: a chloromethyl (-CH₂Cl) substituent and a 2-(methylsulfanyl)ethyl (-CH₂CH₂SMe) side chain. The cyclobutane ring introduces steric strain due to its non-planar structure, which influences the compound’s reactivity and physical properties.

Properties

Molecular Formula

C8H15ClS

Molecular Weight

178.72 g/mol

IUPAC Name

1-(chloromethyl)-1-(2-methylsulfanylethyl)cyclobutane

InChI

InChI=1S/C8H15ClS/c1-10-6-5-8(7-9)3-2-4-8/h2-7H2,1H3

InChI Key

VZYZXKRMRAXDCE-UHFFFAOYSA-N

Canonical SMILES

CSCCC1(CCC1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane can be achieved through several synthetic routes One common method involves the alkylation of cyclobutane derivatives with appropriate reagents

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution of the chloromethyl group could yield various substituted cyclobutane derivatives.

Scientific Research Applications

1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane may have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways involving sulfur-containing compounds.

    Medicine: Exploration of its potential as a pharmaceutical intermediate.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action for 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane would depend on its specific application. In general, the compound’s reactivity could be influenced by the presence of the chloromethyl and methylsulfanyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Key Observations :

  • Chloromethyl vs. Hydroxyethyl: The chloromethyl group in the target compound enhances electrophilicity compared to the hydroxyethyl group in 1-(2-hydroxyethyl)cyclobutanol, which favors hydrogen bonding and solubility in polar solvents .
  • Methylsulfanyl vs. Alkyl Chains : The methylsulfanyl group in the target compound may engage in sulfur-specific interactions (e.g., with aromatic residues in proteins) absent in the purely aliphatic 2-methylbutyl analog .
  • Steric Effects : The cyclobutane ring imposes steric constraints, but the 2-(methylsulfanyl)ethyl chain’s flexibility may mitigate this compared to rigid naphthofuran systems .

Research Findings and Data

Physical Properties Comparison

Property Target Compound 2-Methylbutyl Analog Hydroxyethyl Derivative
Boiling/Melting Point Not reported Not reported Likely >100°C (polar groups)
Solubility Low in water Low in water Moderate in polar solvents
Stability Air-sensitive (Cl) Stable Hygroscopic (OH groups)

Key Research Insights

Structural Flexibility : The 2-(methylsulfanyl)ethyl chain’s flexibility may reduce steric hindrance during reactions compared to rigid naphthofuran-based systems .

Biological Potential: Sulfur-containing groups in similar compounds show affinity for hydrophobic protein pockets, as demonstrated in HIV-1 reverse transcriptase inhibitors .

Synthetic Versatility: The chloromethyl group’s reactivity aligns with methodologies used for cyclobutane carboxylate derivatives, such as those in Reference Example 87 (methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride) .

Biological Activity

1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic implications is essential for further research and development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₁₃ClS
  • Molecular Weight : 166.69 g/mol

This compound features a cyclobutane ring with a chloromethyl group and a methylthioethyl substituent.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the chloromethyl and methylsulfanyl groups, which may influence its interaction with biological targets.

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, the presence of thioether groups has been linked to enhanced antimicrobial activity against various pathogens. A comparative analysis of related compounds revealed that modifications in the sulfur-containing substituents can lead to variations in potency.

CompoundAntimicrobial Activity (MIC µg/mL)Reference
Compound A32
Compound B64
This compoundTBDCurrent Study

Anticancer Activity

The anticancer potential of similar compounds has been documented in various studies. For example, chlorinated compounds often demonstrate cytotoxic effects on cancer cell lines through mechanisms involving DNA alkylation. The metabolic pathways that activate these compounds are crucial for their efficacy as chemotherapeutic agents.

Case Study: Metabolic Activation

In a study examining the metabolic activation of chlorinated triazene derivatives, it was found that the chloroethyl group was preferentially oxidized, leading to the formation of reactive intermediates capable of interacting with DNA. This suggests a possible mechanism for the anticancer activity of structurally related compounds.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. These studies indicate that:

  • Chloromethyl Group : Enhances reactivity and potential for DNA interaction.
  • Methylsulfanyl Group : May contribute to lipophilicity, improving cellular uptake and bioavailability.

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